![molecular formula C19H11FN2O3S B2791053 4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 389127-26-8](/img/structure/B2791053.png)

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

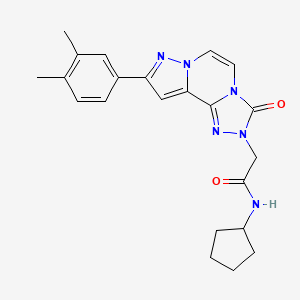

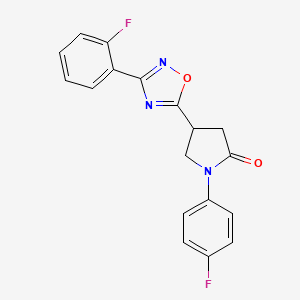

The compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It also contains a thiazole ring and a chromene ring, both of which are common structures in various biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Compounds with similar structures often have properties typical for their functional groups .科学研究应用

1. Pharmacology: Antimicrobial Activity

Summary of Application

Thiazole derivatives, including Oprea1_733649, have been explored for their potential as antimicrobial agents due to their structural similarity to compounds with known biological activities .

Methods of Application

The antimicrobial efficacy is typically assessed using in vitro assays such as the disk diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains.

Results

Studies have shown that thiazole derivatives can exhibit significant inhibitory effects on bacterial growth, with MIC values that are competitive with standard antibiotics. The specific data for Oprea1_733649 would depend on the bacterial strains tested and the experimental conditions.

2. Medicinal Chemistry: Antitumor Properties

Summary of Application

Compounds with a thiazole ring, like Oprea1_733649, are investigated for their potential antitumor properties due to their ability to interfere with cellular proliferation .

Methods of Application

Cell viability assays, such as MTT or cell counting, are used to test the cytotoxicity of the compound against cancer cell lines.

Results

Thiazole derivatives have been found to induce apoptosis in cancer cells and inhibit tumor growth in certain concentrations, suggesting their potential use in cancer therapy.

3. Neuroscience: Neuroprotective Effects

Summary of Application

The neuroprotective potential of thiazole derivatives is studied due to their antioxidant properties and ability to modulate neurotransmitter systems .

Methods of Application

In vivo or in vitro models of neurodegeneration are used to assess the protective effects of the compound against neuronal damage.

Results

Some thiazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

4. Biochemistry: Enzyme Inhibition

Summary of Application

Oprea1_733649 may act as an enzyme inhibitor, affecting various biochemical pathways and potentially leading to therapeutic applications .

Methods of Application

Enzyme assays are conducted to determine the inhibitory effect of the compound on target enzymes, measuring parameters like IC50.

Results

Thiazole derivatives can inhibit specific enzymes, altering the biochemical pathways they regulate, which could be beneficial in treating diseases related to enzyme dysfunction.

5. Material Science: Organic Semiconductors

Summary of Application

Thiazole-based compounds are explored for their electronic properties, which can be utilized in creating organic semiconductors .

Methods of Application

Electrical conductivity tests and material characterization techniques like X-ray crystallography are used to study the compound’s semiconductor properties.

Results

Some thiazole derivatives exhibit semiconducting behavior, making them candidates for use in electronic devices.

6. Environmental Science: Pollutant Degradation

Summary of Application

The reactivity of thiazole compounds like Oprea1_733649 towards various pollutants is studied for potential environmental cleanup applications .

Methods of Application

Laboratory simulations of pollutant degradation using the compound are conducted to assess its effectiveness in breaking down environmental contaminants.

Results

Thiazole derivatives have shown potential in catalyzing the degradation of certain pollutants, suggesting their use in environmental remediation efforts.

This analysis provides a glimpse into the diverse applications of Oprea1_733649 across different scientific fields. The detailed methods and results would require access to specific research studies and data on this compound.

7. Organic Synthesis: Coumarin Derivative Synthesis

Summary of Application

Coumarin derivatives, like Oprea1_733649, are synthesized for their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Methods of Application

The synthesis involves organic reactions such as the Pechmann condensation or Knoevenagel condensation, where reagents and catalysts are carefully selected to yield the desired coumarin derivative.

Results

The synthesized compounds are characterized using techniques like NMR, UV, and mass spectrometry to confirm their structures and purities. The biological activities are then assessed through various bioassays.

8. Pharmacology: Anticoagulant Development

Summary of Application

Some coumarin derivatives are known for their anticoagulant properties and are used in the development of blood-thinning medications .

Methods of Application

The anticoagulant activity is evaluated using clotting assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), to measure the efficacy of the compound.

Results

Derivatives like Oprea1_733649 may show potential in prolonging clotting times, indicating their usefulness as anticoagulants. Further studies are needed to confirm their safety and effectiveness.

9. Chemical Biology: Protein Interaction Studies

Summary of Application

Thiazole-containing compounds are studied for their ability to interact with proteins, which can lead to new insights into disease mechanisms and potential treatments .

Methods of Application

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to study the binding affinity and kinetics of the compound with target proteins.

Results

Findings from these studies can reveal the compound’s potential as a modulator of protein function, which could be exploited in drug design.

10. Environmental Chemistry: Sensing and Detection

Summary of Application

Compounds like Oprea1_733649 can be used in the development of chemical sensors for detecting environmental pollutants due to their reactivity and color-changing properties .

Methods of Application

The compound is incorporated into sensor devices, and its interaction with specific pollutants is monitored through changes in optical properties.

Results

Successful applications result in the compound’s color or fluorescence changing upon exposure to pollutants, allowing for their detection and quantification.

11. Material Science: Dye Development

Summary of Application

The chromophoric nature of coumarin derivatives makes them suitable for use as dyes in various industrial applications .

Methods of Application

The dyeing process involves applying the compound to materials and assessing its colorfastness, stability, and compatibility with different substrates.

Results

Derivatives like Oprea1_733649 can impart vivid colors to materials, and their performance as dyes is evaluated based on their resistance to fading and environmental conditions.

12. Bioinformatics: Drug Discovery

Summary of Application

The structural data of thiazole derivatives are used in computational models to predict their interactions with biological targets, aiding in the drug discovery process .

Methods of Application

Molecular docking and virtual screening are performed using the compound’s structure to identify potential binding sites and interactions with biological molecules.

Results

The in silico analysis can prioritize compounds for further experimental validation, streamlining the drug discovery pipeline.

These additional applications showcase the versatility of Oprea1_733649 in various scientific and industrial fields. The compound’s potential is vast, with each application opening new avenues for research and development.

13. Physics: Neutrino Oscillation Studies

Summary of Application

The OPERA experiment, which investigates neutrino oscillations, has utilized nuclear emulsion technology similar to that which could be applied in the study of compounds like Oprea1_733649 .

Methods of Application

In the OPERA experiment, nuclear emulsions are used to detect the appearance of tau neutrinos from muon neutrinos over a long distance, demonstrating neutrino oscillation.

Results

The final results of the OPERA experiment confirmed the oscillation of muon neutrinos into tau neutrinos, which is a fundamental aspect of neutrino physics .

14. Operational Research: Optimization in Engineering and Sustainable Development

Summary of Application

Operational research, which applies mathematical and statistical models to solve complex problems, can benefit from the data analysis and modeling techniques developed for compounds like Oprea1_733649 .

Methods of Application

Operational research uses various models and simulations to optimize processes in engineering and sustainable development, potentially utilizing chemical data and properties of compounds like Oprea1_733649.

Results

The application of these methods can lead to improved decision-making processes and more efficient systems in various fields such as energy, transportation, and waste management .

15. Chemical Biology: Disrupting Illicit Markets

Summary of Application

Research into the applications of operations research and data science, like those used in the study of Oprea1_733649, can contribute to disrupting illicit markets .

Methods of Application

The methods involve analyzing patterns and networks using data science techniques, which can be informed by chemical and biological research findings.

Results

Such applications can lead to the identification and disruption of illegal trade networks, benefiting law enforcement and regulatory agencies .

安全和危害

未来方向

属性

IUPAC Name |

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDRMUCQCNTIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)

![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790982.png)

![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)

![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)